molecular formula C20H20F2N4O3 B2654081 2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775353-99-5

2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2654081
CAS RN: 1775353-99-5
M. Wt: 402.402
InChI Key: JEGIBTBGCLNZIM-UHFFFAOYSA-N
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Description

2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • Bromination of Iminodibenzyls : A study explored the bromination of compounds like iminodibenzyl, relevant due to its structural similarity to the queried compound, using N-bromosuccinimide and silica gel (Smith et al., 1992).

  • Spectral Characterization of Derivatives : Research on the synthesis and spectral characterization of derivatives, including oxadiazolyl and azepine units, provides insight into the structural analysis of similar compounds (Mahmoud et al., 2012).

  • Cycloaddition Reactions : A study on the synthesis of pyrrole derivatives through cycloaddition reactions involving difluorosubstituted azomethine ylides is relevant for understanding similar reactions in the queried compound (Novikov et al., 2005).

  • Castagnoli-Cushman Reaction : Research on the Castagnoli-Cushman reaction with seven-membered cyclic anhydrides provides insights into potential synthetic pathways for similar structures (Adamovskyi et al., 2017).

  • Amidation and Cyclization : A study focused on the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones through amidation and cyclization, highlighting synthetic methods relevant to the queried compound (Kolavi et al., 2006).

  • Synthesis of Anticancer Derivatives : Research on the design and synthesis of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, highlighting potential therapeutic applications (He et al., 2018).

  • Photoaffinity Labeling : A study on the photolysis of fluorinated aryl azides, related to the queried compound, offers insights into photoaffinity labeling applications (Schnapp & Platz, 1993).

  • Synthesis of Benzoxazepine Derivatives : Research on the synthesis of 1,3-benzoxazepine-1,5-diones containing oxadiazole units, which may be structurally related to the compound (Abood et al., 2021).

  • Total Synthesis of Natural Products : A study on the rearrangement of isoindolo[1,2-b][3]benzazepinium to dibenze[a,g]quinolizinium ions, relevant for understanding synthetic pathways in similar structures (Napolitano et al., 1986).

  • Antimicrobial Activity of Triazole Derivatives : Research on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O3/c1-2-16-23-18(24-29-16)17-15-6-4-3-5-9-25(15)20(28)26(19(17)27)11-12-10-13(21)7-8-14(12)22/h7-8,10H,2-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIBTBGCLNZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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